(1R,3S,alphaS)-Cyfluthrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-trans-(alphaS)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1S)-trans-(alphaR)-cyfluthrin.
Scientific Research Applications
Neurobehavioral Effects
Beta-cyfluthrin, a variant of cyfluthrin, has been studied for its neurobehavioral effects on adult rats. Research found that exposure to this compound impairs motor coordination and spatial memory. Additionally, beta-cyfluthrin was observed to cause alterations in levels of various neurotransmitters and enzymes in the brain, indicating potential neurotoxicity (Syed et al., 2016).
Historical Development and Usage
Cyfluthrin's development was a significant milestone in pyrethroid research, particularly in the 1970s and 1980s. Its synthesis incorporated fluorine chemistry, leading to enhanced activity of known pyrethroid esters. This resulted in the commercialization of cyfluthrin as a broad-spectrum insecticide with applications in agriculture and household pest control (Naumann, 1998).
Environmental Biodegradation
A study on the biodegradation of beta-cyfluthrin, a compound related to cyfluthrin, identified Pseudomonas stutzeri strain S1 as capable of degrading this pesticide. This discovery is important for addressing environmental contamination caused by extensive use of synthetic pyrethroids (Saikia et al., 2005).
Molecular Properties and Applications
Cyfluthrin's structural, vibrational, electronic, and QSAR (Quantitative Structure-Activity Relationship) properties have been studied in detail, providing insights into its stability and activity. Such research is crucial for understanding its efficacy and safety in various applications, including agriculture and pest control (Çalişir & Erkoç, 2006).
Storage Stability
Research on the stability of cyfluthrin in stored wheat provides valuable information for its use in agricultural storage. The study showed varying stability of cyfluthrin's enantiomers under different storage conditions, which is vital for ensuring the effectiveness and safety of stored agricultural products (Noble & Hamilton, 1985).
properties
CAS RN |
85649-19-0 |
---|---|
Molecular Formula |
C22H18Cl2FNO3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18-,20+/m1/s1 |
InChI Key |
QQODLKZGRKWIFG-ZTNFWEORSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.